molecular formula C9H13N3O5 B2488084 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1855889-87-0

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Katalognummer: B2488084
CAS-Nummer: 1855889-87-0
Molekulargewicht: 243.219
InChI-Schlüssel: VAYJJGBSDSHTOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855889-87-0) is a high-purity chemical compound offered for research and development purposes, particularly in the fields of biological screening and lead optimization . This nitro-substituted pyrazole derivative has a molecular formula of C 9 H 13 N 3 O 5 and a molecular weight of 243.22 g/mol . Its structure features a butanoic acid chain linked to a pyrazole ring that is substituted with both ethoxy and nitro functional groups . The compound is characterized by its dry powder form and is supplied with available amounts in the milligram scale . Key physicochemical properties relevant for drug discovery have been calculated, including a LogP of 1.076, which indicates moderate lipophilicity, a topological polar surface area (PSA) of 110 Ų, and one hydrogen bond donor alongside five hydrogen bond acceptors . These properties are critical for researchers assessing the compound's potential in accordance with established drug-likeness rules. Applications and Research Value: The primary research application of 4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is in compound libraries for biological screening and as a building block in medicinal chemistry campaigns . The presence of reactive functional groups, such as the carboxylic acid and the nitro moiety, makes it a versatile intermediate for further chemical modification and synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its specific mechanism of action is dependent on the biological target and is defined by the researcher's experimental design. Handling and Safety: While a specific SDS was not available in the search results, researchers should consult the safety data sheet provided with their order and handle this material with appropriate precautions in a well-ventilated area, using personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It may not be used as a food additive, cosmetic ingredient, or household product.

Eigenschaften

IUPAC Name

4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJJGBSDSHTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxy-4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and efficiency .

Analyse Chemischer Reaktionen

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Predicted pKa Notable Properties/Applications
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid C₁₀H₁₃N₃O₅* ~271.23* - 3-ethoxy, 4-nitro - Discontinued; potential agrochemical use
4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃N₃O₆ 271.23 1856031-15-6 4-ethoxycarbonyl, 3-nitro 4.56 High density (1.47 g/cm³); acidic
4-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₄N₂O₄ 226.23 1856064-56-6 3-ethoxycarbonyl - Intermediate for drug synthesis
4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 294.09 1795503-08-0 4-methyl, 3-CF₃ - High purity (95%); agrochemical applications
4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid C₆H₆BrN₃O₂ 205.22 1790365-86-4 5-bromo triazole core - Bromine enhances reactivity

*Inferred values based on structural analogs.

Key Findings from Comparative Studies

Electronic Effects of Substituents: The nitro group in 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid and its analog (CAS 1856031-15-6) significantly lowers the pKa of the carboxylic acid (e.g., 4.56 vs. ~5 for standard carboxylic acids) due to electron-withdrawing effects, enhancing acidity and solubility in polar solvents .

Thermal Stability and Boiling Points :

  • The analog with 4-ethoxycarbonyl and 3-nitro substituents (CAS 1856031-15-6) has a predicted boiling point of 478.9°C, reflecting high thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .

Applications in Drug Discovery :

  • Trifluoromethyl-substituted derivatives (e.g., CAS 1795503-08-0) are favored in agrochemicals for their metabolic stability and lipophilicity, which enhance membrane permeability .
  • Brominated triazole analogs (e.g., CAS 1790365-86-4) may serve as intermediates in cross-coupling reactions for functionalized pharmaceuticals .

Biologische Aktivität

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13N3O5
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 1855889-87-0
  • IUPAC Name : 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Pharmacological Potential

Research indicates that pyrazole derivatives, including 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, exhibit a variety of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds have shown promise in reducing inflammation, with studies indicating significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. For instance, derivatives similar to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related pyrazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition rates. For example, compounds in this class were evaluated against Bacillus subtilis and E. coli, yielding promising results .
  • Antitumor Activity : Some studies have indicated that pyrazole derivatives may possess antitumor properties, targeting cancer cell lines effectively. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

The biological activity of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may inhibit specific enzymes or receptors involved in inflammatory and cancer pathways .
  • Interaction with Cellular Targets : The compound may interact with cellular proteins, modulating their function and leading to altered signaling pathways associated with inflammation and tumorigenesis .

Case Studies

Several studies have explored the biological effects of related pyrazole compounds:

Study ReferenceBiological ActivityKey Findings
Selvam et al. Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at specific concentrations.
Burguete et al. AntimicrobialTested against Mycobacterium tuberculosis with significant inhibition rates.
Bandgar et al. AntitumorDemonstrated effective modulation of apoptotic pathways in cancer cell lines.

Q & A

Q. What are the key synthetic routes for 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, pyrazole precursors can be functionalized with ethoxy and nitro groups, followed by conjugation to a butanoic acid backbone. A common method includes reacting halogenated pyrazole intermediates with carboxylic acid derivatives under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60–80°C). Purification often employs recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. NMR identifies substituent positions on the pyrazole ring and the butanoic acid chain, while IR confirms functional groups (e.g., nitro, carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection is recommended .

Q. What biological activities are associated with this compound?

While direct studies are limited, structurally related pyrazole-carboxylic acids exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For instance, analogs with nitro groups show potential as kinase inhibitors or receptor ligands. Initial assays might include enzyme inhibition studies (e.g., COX-2) or antimicrobial susceptibility testing against Gram-positive bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. Using programs like SHELXL , researchers refine crystallographic data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Challenges include obtaining high-quality crystals due to the compound’s polar groups; vapor diffusion with ethanol/water mixtures is a viable crystallization strategy .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., enzymes). For nitro group reactivity, MD simulations assess steric and electronic effects of substituents .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing ethoxy with methoxy or nitro with cyano). Biological assays then compare efficacy. For example, removing the nitro group reduces electrophilicity, potentially diminishing enzyme inhibition. Conversely, substituting the butanoic acid with a methyl ester may enhance membrane permeability .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise monitoring : Use TLC or LC-MS after each reaction to track intermediates.
  • Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as an ethyl ester) during pyrazole functionalization to prevent side reactions .
  • Catalytic optimization : Screen palladium catalysts (e.g., Pd/C) for coupling steps to enhance efficiency .

Q. How to address solubility issues in biological assays?

The carboxylic acid moiety improves aqueous solubility at physiological pH. For hydrophobic assays (e.g., membrane-bound targets), prepare dimethyl sulfoxide (DMSO) stock solutions (≤1% v/v) to avoid cytotoxicity. Dynamic light scattering (DLS) confirms compound stability in buffer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.